molecular formula C12H14BrN3 B7628071 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine

3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine

Cat. No.: B7628071
M. Wt: 280.16 g/mol
InChI Key: BRFDTWLLWXUKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPAM belongs to the class of pyrazole-based compounds, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been found to modulate the activity of various enzymes and receptors, including monoamine oxidase, cyclooxygenase, and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been found to have antitumor effects by inducing apoptosis in cancer cells. Furthermore, this compound has been found to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it a cost-effective compound for research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a novel antidepressant. Furthermore, the antitumor effects of this compound warrant further investigation for its potential as a cancer therapy. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-phenyl-hydrazine. This intermediate is then reacted with 3-chloropropylamine hydrochloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to possess various pharmacological properties that make it a promising compound for scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been found to have antidepressant-like effects in animal models of depression.

Properties

IUPAC Name

3-[4-(4-bromophenyl)pyrazol-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-12-4-2-10(3-5-12)11-8-15-16(9-11)7-1-6-14/h2-5,8-9H,1,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDTWLLWXUKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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